1-Boc-3-phenylamino-piperidine chemical properties and structure
1-Boc-3-phenylamino-piperidine chemical properties and structure
An In-Depth Technical Guide to 1-Boc-3-phenylamino-piperidine
Abstract
1-Boc-3-phenylamino-piperidine, also known by its IUPAC name tert-butyl 3-(phenylamino)piperidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure combines a piperidine core, a phenylamino substituent, and a tert-butoxycarbonyl (Boc) protecting group. This strategic combination makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, grounded in established scientific literature and protocols.
Core Chemical Structure and Properties
The molecule's utility is derived from its distinct structural features: the Boc-protected piperidine nitrogen allows for selective reactions at other positions, while the secondary amine of the phenylamino group provides a key reactive site for further functionalization. The phenyl ring can also be substituted to modulate the electronic and steric properties of derivatives.
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// Atom nodes with positions N1 [label="N", pos="0,0!", fontcolor="#4285F4"]; C2 [label="CH₂", pos="-1.2,0.8!"]; C3 [label="CH", pos="-1.2,-0.8!"]; C4 [label="CH₂", pos="0,-1.6!"]; C5 [label="CH₂", pos="1.2,-0.8!"]; C6 [label="CH₂", pos="1.2,0.8!"];
// Phenylamino group at C3 NH_Ph [label="NH", pos="-2.4,-1.2!", fontcolor="#4285F4"]; Ph_group [label="Phenyl Ring", pos="-3.8,-1.2!", shape=Mrecord, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="{C₆H₅}"];
// Boc group at N1 C_Boc [label="C", pos="0,1.5!"]; O1_Boc [label="O", pos="-0.8,2.2!", fontcolor="#EA4335"]; O2_Boc [label="O", pos="1.0,2.0!", fontcolor="#EA4335"]; C_tBu [label="C(CH₃)₃", pos="2.2,2.5!", shape=Mrecord, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="{tert-Butyl}"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- NH_Ph; NH_Ph -- Ph_group; N1 -- C_Boc; C_Boc -- O1_Boc [style=double]; C_Boc -- O2_Boc; O2_Boc -- C_tBu;
// Caption graph [label="\nFig. 1: Annotated Structure of 1-Boc-3-phenylamino-piperidine", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#5F6368"]; } Fig. 1: Annotated Structure of 1-Boc-3-phenylamino-piperidine.
Physicochemical Properties
A summary of the key quantitative data for 1-Boc-3-phenylamino-piperidine is provided below. Note that while this compound is distinct from its more commonly cited regioisomer, 1-Boc-4-(phenylamino)piperidine, data for the 4-substituted analog is often used as a reference point.[1][2]
| Property | Value | Source |
| CAS Number | 188701-16-4 | Internal Reference |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 276.38 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 134-138 °C (for 4-isomer) | [1] |
| Solubility | Soluble in methanol, DMSO, DMF, Dichloromethane | [2][4] |
| Purity | Typically >95-98% | [][6] |
Synthesis and Manufacturing
The most prevalent and efficient method for synthesizing substituted piperidines of this class is reductive amination .[7][8][9] This powerful C-N bond-forming reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
For 1-Boc-3-phenylamino-piperidine, the logical precursors are 1-Boc-3-piperidone and aniline . The use of 1-Boc-3-piperidone is strategic as the Boc group prevents the piperidine's own nitrogen from participating in side reactions, thereby directing the amination to the C3-carbonyl position.[10]
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// Edges start -> reaction [label="1. Combine & Stir"]; reaction -> workup [label="2. Reaction Monitoring (TLC)"]; workup -> purification [label="3. Extract Organic Layer & Dry"]; purification -> product [label="4. Evaporate Solvent"];
// Caption labelloc="b"; label="Fig. 2: General Workflow for Synthesis via Reductive Amination."; } Fig. 2: General Workflow for Synthesis via Reductive Amination.
Experimental Protocol: Reductive Amination
This protocol is a representative procedure adapted from similar, well-established reductive aminations.[4][11]
Materials:
-
1-Boc-3-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-3-piperidone and dissolve in anhydrous DCM.
-
Amine Addition: Add aniline to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the Boc-ester or other sensitive groups. Its slow addition helps control the reaction exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 1-Boc-3-phenylamino-piperidine.
Spectroscopic Analysis and Characterization
Structural confirmation is typically achieved through a combination of NMR spectroscopy and mass spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm.[12] Aromatic protons from the phenyl group will appear in the 6.7-7.3 ppm region. The piperidine ring protons will present as a series of complex multiplets in the aliphatic region (1.5-4.0 ppm). The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show a signal for the Boc carbonyl at ~155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.[4] Aromatic carbons will be present between ~115 and 145 ppm, while the piperidine carbons will be in the 30-55 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at approximately m/z 277.19.
Applications in Drug Discovery and Medicinal Chemistry
1-Boc-3-phenylamino-piperidine is not typically a final drug product but rather a crucial intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This intermediate provides a platform for diversification.
-
Scaffold for Lead Optimization: The secondary amine allows for further reactions such as acylation, alkylation, or arylation to build out more complex molecules.[13]
-
Precursor for Biologically Active Molecules: Analogues of this compound, particularly the 4-substituted isomer, are well-documented precursors in the synthesis of potent analgesics like fentanyl and its derivatives.[3][4][14] While the 3-substituted isomer has a different substitution pattern, it serves as a valuable building block for exploring novel chemical space in areas such as kinase inhibitors, GPCR modulators, and other CNS-active agents.[10]
-
Synthesis of Chiral Compounds: The C3 position is a stereocenter. The use of enantiomerically pure starting materials or chiral resolution allows for the synthesis of specific stereoisomers, which is critical in modern drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.[6]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage at low temperatures (e.g., <5 °C) is recommended.[1]
References
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available from: [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available from: [Link]
-
1-BOC-3-Aminopiperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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1-Boc-4-AP. Wikipedia. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]
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1-N-Boc-4-(Phenylamino) Piperidine, Grade: Ultra Pure. IndiaMART. Available from: [Link]
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Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
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The Strategic Advantage of Using 1-Boc-3-piperidone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available from: [Link]
-
The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. Available from: [Link]
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available from: [Link]
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N-Boc protection of L-Phenylalanine. Scholars Research Library. Available from: [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available from: [Link]
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
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